Titanium(III) fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

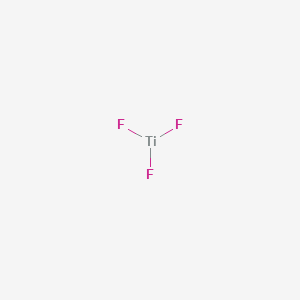

It appears as a violet, paramagnetic solid and is one of two known titanium fluorides, the other being titanium tetrafluoride . Titanium(III) fluoride adopts a defect perovskite-like structure, where each titanium center has octahedral coordination geometry, and each fluoride ligand is doubly bridging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Titanium(III) fluoride can be synthesized by dissolving titanium metal in hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the complete dissolution of titanium .

Industrial Production Methods: In industrial settings, titanium trifluoride is often produced through a similar method involving the reaction of titanium metal with hydrogen fluoride. The process requires careful handling due to the corrosive nature of hydrogen fluoride .

Análisis De Reacciones Químicas

Types of Reactions: Titanium(III) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: In the presence of air, titanium trifluoride slowly oxidizes to form titanium(IV) fluoride.

Reduction: this compound can be reduced using hydrogen or other reducing agents to form titanium metal.

Substitution: It can react with other halides to form different titanium halide compounds.

Major Products:

Oxidation: Titanium(IV) fluoride (TiF₄)

Reduction: Titanium metal (Ti)

Substitution: Various titanium halides such as titanium(III) chloride (TiCl₃) and titanium(III) bromide (TiBr₃).

Aplicaciones Científicas De Investigación

Titanium(III) fluoride has diverse applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.

Biology and Medicine: While not extensively used in biological applications, its potential as a catalyst in biochemical reactions is being explored.

Industry: this compound is utilized in the production of high-purity titanium powder through electrolysis of a fluoride salt melt.

Mecanismo De Acción

The mechanism of action of titanium trifluoride primarily involves its role as a catalyst. It facilitates various chemical reactions by providing an active site for reactants to interact. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in hydrogenation reactions, titanium trifluoride activates hydrogen molecules, enabling them to react with unsaturated organic compounds .

Comparación Con Compuestos Similares

- Titanium(III) chloride (TiCl₃)

- Titanium(III) bromide (TiBr₃)

- Titanium(III) iodide (TiI₃)

- Titanium(IV) fluoride (TiF₄)

Comparison: Titanium(III) fluoride is unique due to its defect perovskite-like structure, which provides distinct catalytic properties compared to other titanium halides. While titanium(III) chloride, bromide, and iodide also exhibit catalytic activity, their structures and reactivity differ. Titanium(IV) fluoride, on the other hand, is more stable and less reactive than titanium trifluoride .

Actividad Biológica

Titanium(III) fluoride (TiF₃), with the CAS number 13470-08-1, is a compound of titanium that has garnered interest due to its unique properties and potential applications in various fields, including biomedicine. This article explores the biological activity of TiF₃, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.

- Molecular Formula : TiF₃

- Molecular Weight : 104.862 g/mol

- InChIKey : NLPMQGKZYAYAFE-UHFFFAOYSA-K

- Solubility : Water insoluble, which influences its biological interactions and applications.

Biological Activity Overview

Titanium compounds, particularly TiF₃, have shown various biological activities, including antimicrobial effects and potential applications in dental care and tissue engineering. The following sections summarize key findings from recent studies.

Antimicrobial Properties

Applications in Dentistry

- Dental Materials : Titanium fluoride compounds have been explored as alternatives to traditional fluoride treatments in dentistry. TiF₄ has been shown to effectively reduce mineral loss in dentin and inhibit the growth of cariogenic bacteria . Although direct studies on TiF₃ are sparse, its potential use in dental varnishes could be inferred from these findings.

- Case Studies : Clinical evaluations have noted that titanium-based fluoride treatments can enhance the remineralization of enamel and dentin surfaces, providing a protective effect against caries .

Table 1: Summary of Biological Activity Studies Involving Titanium Compounds

Case Studies

Several studies have investigated the biological performance of titanium surfaces modified with fluorine:

- A study demonstrated that fluorine plasma-etched titanium surfaces showed significantly higher cell viability compared to untreated surfaces after 72 hours . This suggests that fluorine modifications can enhance biocompatibility.

- Another investigation focused on the interaction between titanium surfaces and biofilms, revealing that fluoride treatments could potentially alter biofilm formation dynamics on titanium implants .

Propiedades

Número CAS |

13470-08-1 |

|---|---|

Fórmula molecular |

F3Ti |

Peso molecular |

104.862 g/mol |

Nombre IUPAC |

titanium(3+);trifluoride |

InChI |

InChI=1S/3FH.Ti/h3*1H;/q;;;+3/p-3 |

Clave InChI |

NLPMQGKZYAYAFE-UHFFFAOYSA-K |

SMILES |

F[Ti](F)F |

SMILES canónico |

[F-].[F-].[F-].[Ti+3] |

Key on ui other cas no. |

13470-08-1 |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.